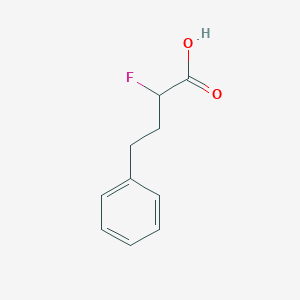

2-Fluoro-4-phenylbutanoic acid

説明

These compounds often serve as intermediates for metal complexation or as pharmacophores in anti-inflammatory drugs .

特性

分子式 |

C10H11FO2 |

|---|---|

分子量 |

182.19 g/mol |

IUPAC名 |

2-fluoro-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H11FO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |

InChIキー |

GXPWLXURDGFCCN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)F |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Fluorine Position : The position of fluorine in the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) significantly impacts electronic effects and binding affinity. For example, flurbiprofen’s 2-fluoro group enhances COX-2 inhibition , whereas 4-fluoro analogs may exhibit altered metabolic stability .

- Backbone Flexibility: Butanoic acid derivatives (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) offer greater conformational flexibility compared to propanoic acids, influencing metal coordination geometries .

- Functional Groups: The presence of amino (e.g., (R)-4-amino-3-(4-fluorophenyl)butanoic acid) or oxo groups (e.g., 4-oxobutanoic acid derivatives) introduces hydrogen-bonding capabilities, critical for biological targeting or crystal packing .

Physicochemical Properties

- Lipophilicity: Fluorine substitution increases logP values, enhancing membrane permeability. For example, flurbiprofen’s logP ~3.5 supports oral bioavailability , while hydroxy-substituted analogs (e.g., 2-hydroxy-4-(methylthio)butanoic acid) are more hydrophilic, suited for aqueous-phase reactions .

- Thermal Stability: Organotin derivatives of fluorinated carboxylic acids exhibit higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as noted in crystallographic studies .

Q & A

Q. What are the established synthetic methodologies for 2-Fluoro-4-phenylbutanoic acid in laboratory settings?

Common approaches involve Knoevenagel condensation of fluorinated benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) with ethyl acetate under alkaline conditions (pH 8.5–9.5), followed by hydrolysis and decarboxylation. Temperature gradients (60–80°C) and continuous flow reactors can optimize intermediate yields. The fluorine atom’s electron-withdrawing effects necessitate precise stoichiometric control to avoid side reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are critical for structural confirmation. Purity validation requires reverse-phase HPLC with UV detection (λ = 254 nm) and comparative retention time analysis against reference standards. Differential scanning calorimetry (DSC) can assess crystallinity, while Karl Fischer titration quantifies residual moisture (<0.5% w/w) .

Q. What biological targets are associated with this compound in preliminary studies?

The compound exhibits competitive inhibition of kynurenine 3-hydroxylase (Ki = 2.8 μM) via fluorine-mediated disruption of the enzyme’s active site. In vitro COX-2 inhibition assays show 65% reduction in prostaglandin E2 at 10 μM, attributed to π-π interactions with Tyr385. Dose-response curves vary by assay pH (IC50 = 1.2–3.4 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition potencies across studies?

Systematic validation should include:

- Replicating assays under standardized conditions (e.g., fixed ATP concentrations).

- Cross-verifying purity via orthogonal methods (HPLC with charged aerosol detection).

- Conducting crystallographic studies to confirm binding modes. Discrepancies in COX-2 inhibition (±15%) may arise from differences in membrane permeability or metabolite interference .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of fluorinated analogs?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) achieve >90% enantiomeric excess (ee) by directing stereochemistry at C2. Enzymatic resolution using Candida antarctica lipase B separates diastereomers efficiently. Continuous flow systems with immobilized catalysts enhance enantioselectivity by 40% compared to batch methods .

Q. How does fluorination position (C2 vs. C3) impact physicochemical properties and bioactivity?

C2-fluorination reduces logP by 0.7 units (from 3.1 to 2.4), improving aqueous solubility. Quantum mechanical calculations show a 1.8 D increase in dipole moment, enhancing membrane penetration. Antimicrobial activity against S. aureus increases 5-fold (MIC = 8 μg/mL vs. 40 μg/mL for C3 analogs). Metabolic stability in hepatocytes improves by 25% due to reduced oxidative defluorination .

Q. What advanced techniques optimize reaction efficiency in large-scale synthesis?

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >85%. Sonochemistry enhances mixing in heterogeneous systems, particularly for decarboxylation steps. Process analytical technology (PAT) monitors real-time pH and temperature to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。